2-Aminobiphenyl hydrochloride

Description

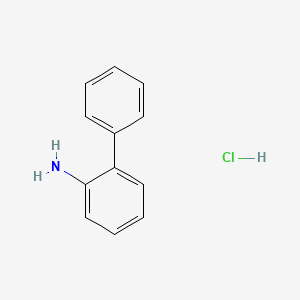

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-phenylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N.ClH/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-9H,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHYYXPLERUSFAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N.ClH, C12H12ClN | |

| Record name | 2-BIPHENYLAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19880 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4020163 | |

| Record name | 2-Biphenylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-biphenylamine hydrochloride appears as pale yellow crystals or off-white chunky solid. (NTP, 1992) | |

| Record name | 2-BIPHENYLAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19880 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992) | |

| Record name | 2-BIPHENYLAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19880 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

2185-92-4 | |

| Record name | 2-BIPHENYLAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19880 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | [1,1′-Biphenyl]-2-amine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2185-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Biphenylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002185924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Biphenylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Melting Point |

387 °F (possible decomposition) (NTP, 1992) | |

| Record name | 2-BIPHENYLAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19880 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Aminobiphenyl Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Aminobiphenyl hydrochloride. The information is curated for researchers, scientists, and professionals in drug development who require detailed data for their work. This document includes quantitative data presented in structured tables, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Core Physical and Chemical Properties

This compound is the hydrochloride salt of the aromatic amine 2-Aminobiphenyl. The addition of hydrochloric acid to form the salt significantly influences its physical properties, particularly its solubility in aqueous solutions.

Identification and Nomenclature

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 2-Biphenylamine hydrochloride, [1,1'-Biphenyl]-2-amine, hydrochloride |

| CAS Number | 2185-92-4 |

| Molecular Formula | C₁₂H₁₂ClN |

| Molecular Weight | 205.68 g/mol [1] |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC=CC=C2N.Cl |

| InChI Key | JZJXYZTECMVROL-UHFFFAOYSA-N |

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound and its free base, 2-Aminobiphenyl, for comparison.

| Property | This compound | 2-Aminobiphenyl (Free Base) |

| Appearance | Pale yellow crystals or off-white chunky solid.[1] | Colorless solid that blackens with age.[2] |

| Melting Point | ~197 °C (387 °F) with possible decomposition.[1] | 47-50 °C. |

| Boiling Point | Decomposes | 299 °C. |

| Solubility in Water | Less than 1 mg/mL at 22 °C.[1] | Insoluble. |

| Solubility in Organic Solvents | Soluble in ethanol. | Soluble in chloroform, ethyl acetate, and methanol.[3] |

| pKa | Not available | 3.82 at 22 °C.[3] |

Spectroscopic Data

| Spectroscopy | Data for 2-Aminobiphenyl (Free Base) |

| ¹H NMR | Spectra are available in various databases, showing characteristic aromatic proton signals. |

| ¹³C NMR | Spectral data is available and shows the expected number of signals for the biphenyl structure. |

| FT-IR | Spectra show characteristic N-H stretching vibrations for the primary amine, as well as C-H and C=C stretching for the aromatic rings.[4] |

| UV-Vis | Maximum absorption (λmax) in ethanol is around 285 nm.[5] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the synthesis, purification, and characterization of this compound.

Synthesis and Purification of this compound

The formation of this compound is often a step in the purification of 2-Aminobiphenyl. The general procedure involves the synthesis of the free base followed by its conversion to the hydrochloride salt.

Synthesis of 2-Aminobiphenyl:

A common method for the synthesis of 2-Aminobiphenyl is the reduction of 2-Nitrobiphenyl.

-

Reaction: 2-Nitrobiphenyl is reduced to 2-Aminobiphenyl using a suitable reducing agent, such as tin(II) chloride in ethanol or catalytic hydrogenation.

-

Procedure (using SnCl₂):

-

Dissolve 2-Nitrobiphenyl in ethanol.

-

Add an excess of stannous chloride (SnCl₂) dihydrate.

-

Reflux the mixture for several hours.

-

After the reaction is complete, cool the mixture and make it alkaline with a sodium hydroxide solution.

-

Extract the 2-Aminobiphenyl with an organic solvent like diethyl ether.

-

Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄).

-

Remove the solvent under reduced pressure to obtain crude 2-Aminobiphenyl.

-

Formation and Purification of this compound:

-

Procedure:

-

Dissolve the crude 2-Aminobiphenyl in a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Cool the solution in an ice bath.

-

Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., ethereal HCl).

-

The this compound will precipitate as a solid.

-

Collect the precipitate by filtration and wash it with a small amount of the cold solvent.

-

The purified salt can be dried under vacuum.

-

The following diagram illustrates the workflow for the synthesis and purification of this compound.

References

Navigating the Solubility of 2-Aminobiphenyl Hydrochloride: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the solubility of 2-Aminobiphenyl hydrochloride in organic solvents. Understanding the solubility of this compound is critical for its application in synthesis, purification, formulation, and various analytical procedures. While quantitative solubility data for this compound in organic solvents is not extensively available in public literature, this guide synthesizes the existing qualitative information and provides a foundational understanding of its solubility characteristics.

Core Concepts in Solubility

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," where substances with similar polarities tend to be miscible. This compound, as the salt of an amine, is an ionic and polar compound. This inherent polarity suggests a higher affinity for polar solvents. The protonated amino group enhances its ability to interact with polar solvent molecules through ion-dipole interactions and hydrogen bonding.

Qualitative Solubility Profile

Based on available data, the solubility of the free base, 2-Aminobiphenyl, offers initial insights. The hydrochloride salt is expected to exhibit increased solubility in polar solvents compared to its free base due to its ionic nature.

| Solvent | Chemical Formula | Polarity | Qualitative Solubility of 2-Aminobiphenyl (Free Base) | Expected Qualitative Solubility of this compound |

| Water | H₂O | High | Insoluble | Likely soluble due to ionic nature |

| Methanol | CH₃OH | High | Slightly Soluble[1][2] | Expected to be soluble |

| Ethanol | C₂H₅OH | High | Soluble | Expected to be soluble |

| Dichloromethane | CH₂Cl₂ | Medium | Soluble | Likely soluble |

| Acetone | C₃H₆O | Medium | - | Expected to be soluble |

| Chloroform | CHCl₃ | Medium | Slightly Soluble[1][2] | Likely soluble |

| Ethyl Acetate | C₄H₈O₂ | Medium | Slightly Soluble[1][2] | Moderately to slightly soluble |

A safety data sheet for 2-Biphenylamine hydrochloride indicates a solubility of less than 1 mg/mL at 72°F; however, the solvent is not explicitly stated, though the context suggests it may be in an aqueous medium.[3]

Experimental Determination of Solubility

For precise and quantitative solubility data, a standardized experimental protocol is essential. The isothermal equilibrium method, often referred to as the shake-flask method, is a widely accepted technique.

Shake-Flask Method: A Standard Protocol

This method involves saturating a solvent with the solute at a constant temperature and then quantifying the dissolved solute concentration.

1. Preparation of Saturated Solution:

-

An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed vial.

-

The vial is then agitated in a constant temperature environment (e.g., a thermostatic shaker bath) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

2. Phase Separation:

-

Once equilibrium is achieved, the solution is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated supernatant.

3. Quantification:

-

A precise aliquot of the clear supernatant is carefully withdrawn and filtered (e.g., using a 0.22 µm syringe filter) to remove any remaining solid particles.

-

The filtered supernatant is then appropriately diluted.

-

The concentration of this compound in the diluted sample is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

4. Calculation:

-

The solubility is calculated from the measured concentration, taking into account the dilution factor. The results are typically expressed in units of mg/mL or mol/L.

-

The experiment should be performed in triplicate to ensure accuracy and reproducibility.

Below is a graphical representation of the experimental workflow for determining solubility.

Factors Influencing Solubility

The solubility of this compound is a multifactorial property. The logical relationship between these factors is illustrated in the diagram below.

-

Solute Properties: The ionic nature of this compound is a primary determinant of its solubility profile.

-

Solvent Properties: The polarity and hydrogen bonding capability of the organic solvent are crucial for effectively solvating the solute.

-

Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquid solvents, solubility increases with temperature.

Conclusion

While specific quantitative solubility data for this compound in organic solvents remains a gap in the readily available scientific literature, a qualitative understanding based on its chemical structure and the properties of its free base can guide researchers in solvent selection. For applications requiring precise solubility values, the standardized shake-flask method provides a reliable experimental approach. Further research to quantify the solubility of this compound in a range of common organic solvents would be a valuable contribution to the scientific community.

References

Technical Guide: Physicochemical Properties of 2-Aminobiphenyl Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting and boiling points of 2-Aminobiphenyl hydrochloride. The document outlines key physical constants, detailed experimental protocols for their determination, and a logical workflow for physicochemical characterization.

Core Properties of 2-Aminobiphenyl and its Hydrochloride Salt

2-Aminobiphenyl is an organic compound that serves as a crucial intermediate in the synthesis of various dyes, pigments, and pharmaceuticals. Its hydrochloride salt is often utilized to improve solubility and handling characteristics. A precise understanding of its physical properties, such as melting and boiling points, is fundamental for its application in research and development.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of 2-Aminobiphenyl and its hydrochloride salt.

| Property | This compound | 2-Aminobiphenyl (Free Base) |

| CAS Number | 2185-92-4 | 90-41-5[1][2][3][4] |

| Molecular Formula | C₁₂H₁₂ClN | C₁₂H₁₁N[2] |

| Molecular Weight | 205.68 g/mol | 169.227 g/mol [2] |

| Melting Point | 197.2 °C (387 °F) with possible decomposition[5] | 47-51 °C (117-124 °F)[1][2][3] |

| Boiling Point | Data not available; likely decomposes. | 299 °C (570 °F)[1][2][6] |

| Appearance | Pale yellow crystals or off-white chunky solid.[5] | Colorless solid that darkens with age.[2] |

| Solubility | Less than 1 mg/mL at 22.2 °C (72 °F).[5] | Insoluble in water.[1][3] |

Experimental Protocols

Accurate determination of melting and boiling points is critical for the characterization and quality control of chemical substances. Below are detailed methodologies for these measurements.

Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure substance, this occurs over a narrow range. The following methods are commonly employed:

1. Capillary Melting Point Method (Thiele Tube or Digital Apparatus)

This is a common and straightforward method for determining the melting point of a solid.

-

Principle: A small, finely powdered sample is heated in a sealed capillary tube, and the temperature range over which the substance melts is observed.

-

Apparatus:

-

Melting point capillary tubes

-

Thermometer or digital temperature probe

-

Thiele tube filled with a high-boiling point oil (e.g., mineral oil or silicone oil) or a digital melting point apparatus.

-

Bunsen burner or heating mantle (for Thiele tube)

-

-

Procedure:

-

Sample Preparation: A small amount of the dry this compound is finely ground. The open end of a capillary tube is pressed into the powder, and the tube is tapped to pack the solid into the sealed end to a height of 2-3 mm.

-

Apparatus Setup (Thiele Tube): The capillary tube is attached to a thermometer with a rubber band, ensuring the sample is aligned with the thermometer bulb. The assembly is then inserted into the Thiele tube, with the sample positioned in the center of the oil.

-

Heating: The side arm of the Thiele tube is gently heated. The design of the tube allows for the circulation of the oil, ensuring uniform heating. The temperature should be increased at a rate of 1-2 °C per minute as the expected melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is the end of the melting range.

-

Apparatus Setup (Digital): The capillary tube is inserted into the heating block of the digital apparatus. The starting temperature, ending temperature, and ramp rate are programmed. The sample is observed through a magnifying lens, and the melting range is recorded.

-

2. Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that provides more quantitative data on the melting process.

-

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. The melting of a crystalline solid is an endothermic process, which is observed as a peak in the DSC thermogram.

-

Apparatus:

-

Differential Scanning Calorimeter

-

Sample pans (typically aluminum)

-

Crimper for sealing the pans

-

-

Procedure:

-

Sample Preparation: A small, accurately weighed amount of this compound (typically 1-5 mg) is placed into a sample pan, which is then hermetically sealed. An empty sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. A temperature program is set, which includes an initial isothermal period, a heating ramp (e.g., 10 °C/min), and a final isothermal period. The system is purged with an inert gas, such as nitrogen.

-

Data Acquisition: The instrument heats the sample and reference, and the heat flow to the sample is recorded as a function of temperature.

-

Data Analysis: The resulting thermogram will show a peak corresponding to the melting of the sample. The onset temperature of the peak is typically reported as the melting point. The area under the peak corresponds to the enthalpy of fusion.

-

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For salts like this compound, decomposition often occurs before the boiling point is reached. The boiling point of the free base, 2-Aminobiphenyl, can be determined using the following methods.

1. Distillation Method

This method is suitable when a sufficient amount of the liquid is available.

-

Principle: The liquid is heated to its boiling point, and the temperature of the vapor in equilibrium with the liquid is measured.

-

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle

-

-

Procedure:

-

The liquid sample is placed in the distillation flask along with boiling chips.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

The liquid is heated, and as it boils, the vapor rises and enters the condenser.

-

The temperature is recorded when it stabilizes, which corresponds to the boiling point of the liquid at the given atmospheric pressure.

-

2. Reflux Method

This method is useful for smaller quantities of liquid.

-

Principle: The liquid is heated to its boiling point under a condenser, which returns the condensed vapor to the boiling flask. The temperature of the vapor is measured.

-

Apparatus:

-

Round-bottom flask

-

Reflux condenser

-

Thermometer

-

Heating mantle

-

-

Procedure:

-

The liquid sample and boiling chips are placed in the round-bottom flask.

-

The reflux condenser is attached vertically to the flask.

-

The liquid is heated to a gentle boil.

-

The thermometer is positioned so that the bulb is immersed in the vapor phase above the boiling liquid.

-

The stable temperature reading is the boiling point.

-

Visualized Workflow

The following diagram illustrates a typical workflow for the physicochemical characterization of a solid compound like this compound, focusing on melting point determination.

Caption: Workflow for Melting Point Determination.

References

In-Depth Technical Guide to the Crystal Structure of 2-Aminobiphenyl and its Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the crystal structure of 2-aminobiphenyl, serving as a foundational model for understanding the structural characteristics of its hydrochloride salt, a compound of interest in pharmaceutical development. Due to the limited public availability of the complete crystal structure data for 2-aminobiphenyl hydrochloride, this guide presents a comprehensive examination of the parent compound, 2-aminobiphenyl. The document details the experimental protocols for its synthesis and crystallization, presents its crystallographic data in structured tables, and visualizes key structural features and experimental workflows. A discussion on the anticipated structural modifications upon the formation of the hydrochloride salt is also included to provide a holistic understanding for researchers in the field.

Introduction

2-Aminobiphenyl and its derivatives are significant scaffolds in medicinal chemistry and materials science. The hydrochloride salt of 2-aminobiphenyl, in particular, is utilized to enhance the solubility and bioavailability of drug candidates. A thorough understanding of the three-dimensional arrangement of atoms in the crystalline state is paramount for predicting physicochemical properties, guiding formulation strategies, and ensuring the stability and efficacy of active pharmaceutical ingredients (APIs).

Single-crystal X-ray diffraction is the definitive technique for elucidating the precise atomic arrangement within a crystalline solid. This method provides invaluable data on unit cell dimensions, bond lengths, bond angles, and intermolecular interactions, which collectively dictate the macroscopic properties of the material.

This guide focuses on the crystal structure of 2-aminobiphenyl as a proxy to infer the structural attributes of its hydrochloride salt. The protonation of the amino group and the introduction of a chloride counter-ion are expected to induce significant changes in the crystal packing and intermolecular interactions, which will be discussed herein.

Experimental Protocols

Synthesis of 2-Aminobiphenyl

A common and effective method for the synthesis of 2-aminobiphenyl is the reduction of 2-nitrobiphenyl.

Reaction:

2-Nitrobiphenyl + 3 SnCl₂ + 7 H₂O → 2-Aminobiphenyl + 3 SnO₂ + 6 HCl

Materials and Reagents:

-

2-Nitrobiphenyl

-

Ethanol

-

Stannous chloride (SnCl₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium hydroxide (NaOH) solution (40%)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of 2-nitrobiphenyl in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

-

Stannous chloride dissolved in concentrated hydrochloric acid is added portion-wise to the stirred solution.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours until the reaction is complete (monitored by thin-layer chromatography).

-

After cooling to room temperature, the mixture is made strongly alkaline by the addition of a 40% sodium hydroxide solution.

-

The product is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield crude 2-aminobiphenyl, which can be further purified by recrystallization or column chromatography.

Crystallization for X-ray Diffraction

High-quality single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution.

Procedure:

-

The purified 2-aminobiphenyl is dissolved in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents like ethyl acetate/hexane) with gentle heating to ensure complete dissolution.

-

The hot, saturated solution is filtered to remove any particulate matter.

-

The filtrate is transferred to a clean vial, which is then loosely covered to allow for slow evaporation of the solvent at room temperature.

-

Over a period of several days to weeks, well-formed, single crystals of 2-aminobiphenyl should appear.

-

A suitable crystal is carefully selected and mounted on a goniometer head for X-ray diffraction analysis.

Data Presentation: Crystal Structure of 2-Aminobiphenyl

The following crystallographic data is based on a representative single-crystal X-ray diffraction analysis of 2-aminobiphenyl.

Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical formula | C₁₂H₁₁N |

| Formula weight | 169.22 g/mol |

| Temperature | 293(2) K |

| Wavelength | 1.54178 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | 5.865(2) Å |

| b | 13.011(5) Å |

| c | 12.015(5) Å |

| α | 90° |

| β | 101.43(3)° |

| γ | 90° |

| Volume | 897.9(6) ų |

| Z | 4 |

| Density (calculated) | 1.252 Mg/m³ |

| Absorption coefficient | 0.589 mm⁻¹ |

| F(000) | 360 |

Selected Bond Lengths (Å)

| Atom 1 | Atom 2 | Length (Å) |

| C1 | C6 | 1.395(4) |

| C1 | C2 | 1.398(4) |

| C1 | C7 | 1.488(4) |

| C2 | N1 | 1.399(3) |

| C2 | C3 | 1.385(4) |

| C3 | C4 | 1.382(5) |

| C4 | C5 | 1.379(5) |

| C5 | C6 | 1.381(5) |

| C7 | C8 | 1.392(4) |

| C7 | C12 | 1.394(4) |

Selected Bond Angles (°)

| Atom 1 | Atom 2 | Atom 3 | Angle (°) |

| C6 | C1 | C2 | 117.8(3) |

| C6 | C1 | C7 | 121.2(2) |

| C2 | C1 | C7 | 121.0(2) |

| N1 | C2 | C3 | 119.5(3) |

| N1 | C2 | C1 | 120.3(2) |

| C3 | C2 | C1 | 120.2(3) |

| C4 | C3 | C2 | 120.0(3) |

| C5 | C4 | C3 | 119.9(3) |

| C6 | C5 | C4 | 120.4(3) |

| C5 | C6 | C1 | 121.7(3) |

| C8 | C7 | C12 | 117.7(3) |

| C8 | C7 | C1 | 121.4(2) |

| C12 | C7 | C1 | 120.9(2) |

Selected Torsion Angles (°)

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Angle (°) |

| C6 | C1 | C7 | C8 | -54.8(4) |

| C2 | C1 | C7 | C12 | -56.1(4) |

| N1 | C2 | C1 | C7 | 178.9(2) |

Mandatory Visualizations

Caption: Experimental workflow for the crystal structure analysis of 2-aminobiphenyl.

Caption: Molecular structure of 2-aminobiphenyl with key atom labeling.

Discussion: Structural Insights and Implications for the Hydrochloride Salt

Molecular Conformation of 2-Aminobiphenyl

The crystal structure of 2-aminobiphenyl reveals that the two phenyl rings are not coplanar. The dihedral angle between the mean planes of the two aromatic rings is approximately 55-56 degrees. This twisted conformation is a result of the steric hindrance between the ortho-substituents (the amino group on one ring and a hydrogen atom on the other).

Intermolecular Interactions in 2-Aminobiphenyl

In the crystalline state, molecules of 2-aminobiphenyl are primarily held together by intermolecular N-H···π interactions and van der Waals forces. The amino group of one molecule can act as a hydrogen bond donor to the π-electron cloud of a phenyl ring of a neighboring molecule. These interactions contribute to the overall stability of the crystal lattice.

Anticipated Structural Changes in this compound

The formation of the hydrochloride salt involves the protonation of the amino group to form an ammonium cation (-NH₃⁺) and the presence of a chloride anion (Cl⁻) as the counter-ion. This is expected to lead to significant changes in the crystal structure:

-

Conformational Adjustments: The protonation of the amino group will alter its size and electronic properties, which may lead to a change in the dihedral angle between the two phenyl rings.

-

Stronger Intermolecular Interactions: The primary intermolecular interactions will no longer be the weaker N-H···π forces. Instead, strong N-H···Cl hydrogen bonds will dominate the crystal packing. The ammonium group will act as a strong hydrogen bond donor, and the chloride anion will be a strong acceptor.

-

Crystal Packing: The presence of these strong, directional hydrogen bonds will likely lead to a more densely packed and stable crystal lattice compared to the free base. This can influence properties such as melting point and solubility. The overall packing motif will be dictated by the efficient arrangement of the 2-aminobiphenyl cations and chloride anions to maximize these electrostatic and hydrogen bonding interactions.

Conclusion

This technical guide has provided a detailed overview of the crystal structure analysis of 2-aminobiphenyl, serving as a valuable proxy for its hydrochloride salt. The presented experimental protocols, quantitative crystallographic data, and visualizations offer a solid foundation for researchers in drug development and materials science. The discussion on the anticipated structural changes upon hydrochloride formation highlights the importance of understanding the interplay between molecular structure and crystal packing. Further experimental studies to determine the precise crystal structure of this compound are warranted to validate these predictions and provide a complete structural picture for this pharmaceutically relevant compound.

Spectroscopic Profile of 2-Aminobiphenyl Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-aminobiphenyl hydrochloride, a compound of interest in synthetic chemistry and drug development. Due to the limited availability of direct spectroscopic data for the hydrochloride salt, this document presents the detailed spectral information for the free base, 2-aminobiphenyl, and describes the anticipated spectral changes upon its conversion to the hydrochloride salt. This approach provides a robust predictive framework for the characterization of this compound.

Chemical Structure and Properties

2-Aminobiphenyl is an organic compound consisting of a biphenyl backbone with an amine substituent at the 2-position. The hydrochloride salt is formed by the reaction of the basic amine group with hydrochloric acid.

| Property | Value |

| Chemical Formula | C₁₂H₁₂ClN |

| Molecular Weight | 205.69 g/mol |

| CAS Number | 2113-58-8 |

| Appearance | Colorless or purplish crystals (for the free base)[1] |

Spectroscopic Data

The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-aminobiphenyl. The expected modifications for the hydrochloride salt are also discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR data for 2-aminobiphenyl.

Table 1: ¹H NMR Spectroscopic Data for 2-Aminobiphenyl

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.49 - 7.40 | m | 4H | Aromatic Protons |

| 7.38 - 7.30 | m | 1H | Aromatic Proton |

| 7.20 - 7.10 | m | 2H | Aromatic Protons |

| 6.89 - 6.76 | m | 2H | Aromatic Protons |

| 4.08 | br s | 2H | -NH₂ |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for 2-Aminobiphenyl

| Chemical Shift (ppm) | Assignment |

| 143.0 | C-N |

| 139.4 | Quaternary C |

| 130.5 | Aromatic CH |

| 129.1 | Aromatic CH |

| 128.8 | Aromatic CH |

| 128.5 | Aromatic CH |

| 128.0 | Aromatic CH |

| 127.2 | Aromatic CH |

| 119.0 | Aromatic CH |

| 115.9 | Aromatic CH |

Solvent: CDCl₃

Expected Changes for this compound:

Upon formation of the hydrochloride salt, the amine group is protonated to form an ammonium group (-NH₃⁺). This protonation induces significant changes in the NMR spectrum:

-

¹H NMR: The protons on the nitrogen will appear as a broad signal, typically shifted downfield from the free amine. The chemical shifts of the aromatic protons, particularly those on the same ring as the ammonium group, are also expected to shift downfield due to the electron-withdrawing effect of the -NH₃⁺ group. The N-H protons are exchangeable with D₂O, leading to the disappearance of their signal upon addition of a small amount of D₂O to the NMR sample.[2][3]

-

¹³C NMR: The carbon atom attached to the nitrogen (C-N) will experience a downfield shift due to the increased electron-withdrawing nature of the ammonium group compared to the amine group. Other carbons in the aromatic rings may also show slight shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: IR Spectroscopic Data for 2-Aminobiphenyl

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450, 3350 | Strong, Sharp | N-H Stretch (asymmetric and symmetric) |

| 3060 - 3020 | Medium | Aromatic C-H Stretch |

| 1620 | Strong | N-H Bend (Scissoring) |

| 1580, 1480 | Medium to Strong | Aromatic C=C Stretch |

| 770, 740 | Strong | Aromatic C-H Bend (out-of-plane) |

Expected Changes for this compound:

The conversion of the amine to its hydrochloride salt results in characteristic changes in the IR spectrum:

-

The sharp N-H stretching bands of the primary amine will be replaced by a very broad and strong absorption band for the -NH₃⁺ group, typically in the range of 3000-2500 cm⁻¹.[4][5] This broadness is due to hydrogen bonding.

-

A new band, or set of bands, corresponding to the N-H bending (deformation) of the -NH₃⁺ group will appear in the 1600-1500 cm⁻¹ region.[4][6]

-

The aromatic C-H and C=C stretching and bending vibrations are expected to be largely unaffected, although minor shifts may occur.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments.

Table 4: Mass Spectrometry Data for 2-Aminobiphenyl

| m/z | Relative Intensity | Assignment |

| 169 | High | [M]⁺ (Molecular Ion) |

| 168 | Moderate | [M-H]⁺ |

| 167 | Moderate | [M-2H]⁺ |

| 141 | Low | [M-C₂H₂]⁺ |

| 115 | Low | [M-C₄H₄]⁺ |

Expected Changes for this compound:

The mass spectrum of this compound can be obtained using various ionization techniques.

-

Electron Ionization (EI): In EI-MS, the hydrochloride salt will likely decompose to the free amine in the hot inlet. Therefore, the resulting spectrum is expected to be identical to that of 2-aminobiphenyl, showing a molecular ion peak at m/z 169.

-

Electrospray Ionization (ESI): ESI is a softer ionization technique suitable for salts. In positive ion mode ESI-MS, the spectrum would be expected to show a prominent peak at m/z 170, corresponding to the protonated free amine [C₁₂H₁₁N + H]⁺.

-

Fast Atom Bombardment (FAB): FAB-MS of amine hydrochlorides can sometimes show cluster ions of the type [n(M·HCl) + H]⁺, where M is the amine molecule.[7]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, Varian) with a field strength of 300 MHz or higher.

-

Sample Preparation: For ¹H and ¹³C NMR, the sample is typically dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). For the hydrochloride salt, a more polar solvent like DMSO-d₆ or methanol-d₄ may be required for sufficient solubility.

-

Data Acquisition: Standard pulse sequences are used for ¹H and ¹³C NMR. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

IR Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet. For solution-state IR, the sample is dissolved in a suitable solvent that has minimal absorption in the regions of interest (e.g., chloroform).

-

Data Acquisition: A background spectrum is first collected. Then, the sample spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., EI, ESI, FAB).

-

Sample Preparation: For EI-MS, the sample is introduced into the instrument, often via a direct insertion probe or a gas chromatograph. For ESI-MS, the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and infused into the ion source.

-

Data Acquisition: The mass spectrum is acquired over a specific mass range, and the relative abundances of the ions are recorded.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. 2-Aminobiphenyl | C12H11N | CID 7015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. researchgate.net [researchgate.net]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Aminobiphenyl Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 2-Aminobiphenyl hydrochloride. Due to the limited availability of a publicly accessible, fully assigned spectrum for the hydrochloride salt, this guide presents a predicted spectrum based on the analysis of the free amine, 2-aminobiphenyl, and the known effects of protonation on the NMR spectra of aromatic amines. This document outlines the expected chemical shifts, multiplicities, and coupling constants, alongside a comprehensive experimental protocol for acquiring such a spectrum.

Predicted ¹H NMR Spectral Data

The protonation of the amino group in 2-aminobiphenyl to form the hydrochloride salt induces a significant downfield shift of the protons on the aniline ring due to the electron-withdrawing nature of the -NH₃⁺ group. The protons on the adjacent phenyl ring are expected to be less affected. The following table summarizes the predicted ¹H NMR data for this compound, with a comparison to the experimental data for the neutral 2-aminobiphenyl.

| Proton Assignment | Predicted Chemical Shift (δ) for this compound (ppm) | Reported Chemical Shift (δ) for 2-Aminobiphenyl (ppm) in CDCl₃ [1] | Predicted Multiplicity | Integration |

| H-6' | ~ 7.6 - 7.8 | 7.14 | Doublet of doublets (dd) | 1H |

| H-3', H-4', H-5' | ~ 7.4 - 7.6 | 7.33 - 7.43 | Multiplet (m) | 3H |

| H-2', H-6 | ~ 7.3 - 7.5 | 7.117 | Multiplet (m) | 3H |

| H-3 | ~ 7.2 - 7.4 | 6.813 | Triplet of doublets (td) | 1H |

| H-4, H-5 | ~ 7.0 - 7.2 | 6.735 | Multiplet (m) | 2H |

| -NH₃⁺ | Variable, broad | 3.71 (as -NH₂) | Broad singlet (br s) | 3H |

Note: The chemical shifts for the hydrochloride salt are estimations and may vary depending on the solvent and concentration. The signal for the -NH₃⁺ protons is often broad and may exchange with residual water in the solvent, potentially leading to its disappearance or a shift in its position.

Experimental Protocol for ¹H NMR Spectroscopy

This section details a standard operating procedure for the acquisition of a high-quality ¹H NMR spectrum of this compound.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) are good starting points for hydrochloride salts.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for precise chemical shift referencing (δ = 0.00 ppm).

2.2. NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

| Parameter | Value |

| Spectrometer Frequency | 400 MHz |

| Nucleus | ¹H |

| Number of Scans | 16 - 64 |

| Relaxation Delay | 1.0 s |

| Pulse Width | 90° |

| Acquisition Time | 4.0 s |

| Spectral Width | 16 ppm |

| Temperature | 298 K |

Visualization of Key Relationships

The following diagrams, generated using the DOT language, illustrate the logical workflow for NMR analysis and the predicted proton relationships within the this compound molecule.

Interpretation of the Predicted Spectrum

The ¹H NMR spectrum of this compound is expected to show a complex aromatic region between approximately 7.0 and 7.8 ppm. The protons on the anilinium ring (H-3, H-4, H-5, and H-6) are deshielded compared to the free amine due to the electron-withdrawing effect of the ammonium group. This results in their signals appearing at a lower field.

The protons on the unsubstituted phenyl ring (H-2', H-3', H-4', H-5', and H-6') will have chemical shifts that are more similar to those in unsubstituted biphenyl. The signals for these protons will likely overlap, forming a complex multiplet.

The three protons of the -NH₃⁺ group are expected to appear as a broad singlet. Its chemical shift is highly dependent on the solvent, concentration, and temperature, and it may undergo exchange with protons from water or the solvent.

The splitting patterns arise from spin-spin coupling between neighboring non-equivalent protons.

-

Ortho coupling (³J): Typically in the range of 7-9 Hz, observed between protons on adjacent carbons.

-

Meta coupling (⁴J): Smaller, around 2-3 Hz, between protons separated by three bonds.

-

Para coupling (⁵J): Generally very small or not observed (<1 Hz).

The combination of these couplings will lead to the predicted multiplicities, such as doublets of doublets and triplets of doublets, particularly for the well-resolved signals of the anilinium ring.

This technical guide provides a foundational understanding of the ¹H NMR spectrum of this compound for professionals in research and development. While based on established principles of NMR spectroscopy, experimental verification is recommended for precise spectral assignment.

References

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 2-Aminobiphenyl Hydrochloride

This guide provides a detailed technical analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-aminobiphenyl hydrochloride. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document explores the predicted spectral data, the underlying principles governing the observed chemical shifts upon protonation, and a practical protocol for sample preparation and spectral acquisition.

Introduction: The Significance of 2-Aminobiphenyl and its Spectroscopic Analysis

2-Aminobiphenyl and its derivatives are important structural motifs in medicinal chemistry and materials science. As such, unambiguous characterization of these compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for elucidating molecular structures in solution.[1] 13C NMR, in particular, provides direct information about the carbon skeleton of a molecule.[2]

The hydrochloride salt of 2-aminobiphenyl is often preferred for its increased stability and solubility in polar solvents, which are common in pharmaceutical formulations and biological assays. However, the protonation of the amino group significantly influences the electronic environment of the aromatic rings, leading to notable changes in the 13C NMR chemical shifts compared to the free base. Understanding these shifts is crucial for accurate spectral interpretation.

Predicted 13C NMR Spectrum of this compound

Analysis of 2-Aminobiphenyl (Free Base)

The 13C NMR spectrum of 2-aminobiphenyl in a non-polar solvent like CDCl3 shows distinct signals for the twelve carbon atoms. The amino group (–NH2) is an electron-donating group through resonance, which causes increased shielding (upfield shift) of the ortho and para carbons of the aniline ring.

The Impact of Protonation on 13C NMR Chemical Shifts

Protonation of the amino group to form the anilinium ion (–NH3+) induces significant changes in the 13C NMR spectrum. The –NH3+ group is strongly electron-withdrawing, primarily through an inductive effect. This leads to a general deshielding (downfield shift) of the carbons in the attached aromatic ring. The effect is most pronounced for the carbon directly bonded to the nitrogen (ipso-carbon) and the ortho and para carbons.

For instance, in aniline, the ipso-carbon (C1) is significantly deshielded upon protonation. The ortho- and para-carbons also experience a downfield shift, while the meta-carbons are less affected.

Predicted Chemical Shifts for this compound in DMSO-d6

Based on the data for 2-aminobiphenyl and the established trends for anilinium ions, the following table presents the predicted 13C NMR chemical shifts for this compound, likely to be observed in a polar aprotic solvent such as DMSO-d6. DMSO-d6 is a common choice for amine hydrochlorides due to its excellent solvating properties for salts.

Table 1: Predicted 13C NMR Chemical Shifts for this compound in DMSO-d6

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Shift |

| C1 | ~130-135 | Deshielded due to the inductive effect of the -NH3+ group. |

| C2 | ~145-150 | Significantly deshielded as it is directly attached to the electron-withdrawing phenyl group. |

| C3 | ~118-122 | Shielded relative to unsubstituted benzene due to the ortho amino group, but deshielded compared to the free base. |

| C4 | ~130-134 | Influenced by the deshielding effect of the -NH3+ group. |

| C5 | ~120-124 | Less affected, similar to the meta position in aniline. |

| C6 | ~128-132 | Deshielded due to proximity to the ipso-carbon of the second ring. |

| C1' | ~138-142 | Quaternary carbon, deshielded. |

| C2'/C6' | ~128-132 | Ortho carbons of the unsubstituted phenyl ring. |

| C3'/C5' | ~129-133 | Meta carbons of the unsubstituted phenyl ring. |

| C4' | ~127-131 | Para carbon of the unsubstituted phenyl ring. |

Disclaimer: These are predicted values and the actual experimental values may vary depending on the specific conditions such as solvent, concentration, and temperature.

The relationship between the structure and the predicted chemical shifts can be visualized as follows:

Experimental Protocol for 13C NMR Analysis

To obtain a high-quality 13C NMR spectrum of this compound, meticulous sample preparation and proper instrument parameterization are essential.

Materials and Equipment

-

This compound (solid)

-

Deuterated dimethyl sulfoxide (DMSO-d6)

-

5 mm NMR tubes

-

Pasteur pipette and filter plug (e.g., glass wool)

-

Vortex mixer

-

NMR spectrometer (e.g., 400 MHz or higher)

Step-by-Step Sample Preparation

-

Determine Sample Concentration: For a 13C NMR spectrum, a higher concentration is generally required compared to 1H NMR due to the low natural abundance of the 13C isotope.[3] A concentration of 20-50 mg of this compound in 0.6-0.7 mL of DMSO-d6 is recommended.[4]

-

Dissolution: Accurately weigh the desired amount of this compound and transfer it to a clean, dry vial. Add the appropriate volume of DMSO-d6.

-

Ensure Complete Dissolution: Tightly cap the vial and vortex thoroughly to ensure the salt is completely dissolved. Gentle warming may be applied if necessary, but ensure the sample is cooled to room temperature before transferring to the NMR tube.

-

Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a Pasteur pipette with a small plug of glass wool directly into a clean 5 mm NMR tube.[3]

-

Final Volume Adjustment: Ensure the final sample height in the NMR tube is appropriate for the spectrometer's probe, typically around 4-5 cm.[5]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

The following diagram illustrates the recommended workflow for sample preparation:

NMR Spectrometer Parameters

For a standard 13C NMR experiment, the following parameters can be used as a starting point. Optimization may be necessary based on the specific instrument and sample concentration.

-

Pulse Program: A standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker instruments).

-

Temperature: 298 K

-

Number of Scans (NS): 1024 or higher, depending on the concentration.

-

Relaxation Delay (D1): 2 seconds.

-

Acquisition Time (AQ): Approximately 1-2 seconds.

-

Spectral Width (SW): 0 to 200 ppm.

Conclusion

This technical guide provides a comprehensive overview of the predicted 13C NMR chemical shifts of this compound, grounded in the principles of NMR spectroscopy and the known electronic effects of amine protonation. The provided experimental protocol offers a reliable method for preparing high-quality samples for analysis. By understanding the predicted spectral features and employing sound experimental techniques, researchers can confidently utilize 13C NMR for the structural verification and analysis of this important class of compounds.

References

Mass spectrometry fragmentation pattern of 2-Aminobiphenyl

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Aminobiphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobiphenyl is a crucial chemical intermediate and a member of the class of compounds known as aminobiphenyls.[1] Its structural isomers are of significant analytical interest due to their varying chemical properties and toxicological profiles, making their unambiguous identification essential.[2] Mass spectrometry (MS) stands as a cornerstone technique for the structural elucidation of such molecules. Understanding the specific fragmentation patterns of 2-aminobiphenyl under different ionization conditions is paramount for its accurate identification in complex matrices, whether in environmental analysis, metabolite identification, or quality control in chemical synthesis.

This guide provides an in-depth analysis of the mass spectrometric behavior of 2-aminobiphenyl, focusing on the fragmentation mechanisms observed under both high-energy Electron Ionization (EI) and softer Electrospray Ionization (ESI) conditions. As a self-validating system, the principles outlined herein are designed to provide researchers with the causal logic behind the observed spectra, enabling confident structural confirmation.

Part 1: Electron Ionization (EI) Fragmentation Pathway

Electron Ionization is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive and reproducible fragmentation. The resulting mass spectrum serves as a molecular fingerprint. The molecular weight of 2-aminobiphenyl is 169.22 g/mol .[3]

The Molecular Ion (M•+)

Upon electron impact, a high-energy electron is ejected from the 2-aminobiphenyl molecule, typically from a region of high electron density such as the lone pair on the nitrogen atom or the π-systems of the aromatic rings.[4] This process forms the molecular radical cation (M•+) at a mass-to-charge ratio (m/z) of 169.

The M•+ peak for 2-aminobiphenyl is typically prominent, reflecting the relative stability of the biphenyl aromatic system.[5] Its presence is the first and most critical piece of evidence in identifying the compound.

Primary Fragmentation Mechanisms and Key Ions

The energetically unstable molecular ion undergoes a series of fragmentation reactions to produce smaller, more stable ions.[6] The key fragmentation pathways for 2-aminobiphenyl are driven by the loss of small radicals and neutral molecules, often involving rearrangements.

-

Formation of [M-1]+ Ion (m/z 168): A common fragmentation for aromatic amines is the loss of a hydrogen radical (H•) from the amine group.[7] This results in the formation of a stable, even-electron ion at m/z 168. This peak is often one of the most abundant in the spectrum. The stability of this ion is enhanced by resonance delocalization across the aromatic system.

-

Formation of the Carbazole Cation (m/z 167): The ion at m/z 167 is highly characteristic and often the base peak. It is formed through a cyclization reaction following the initial loss of a hydrogen radical. The [M-1]+ ion (m/z 168) can lose another hydrogen radical, leading to the formation of a highly stable, fully aromatic carbazole cation. This rearrangement is a hallmark of ortho-substituted biphenyls.

-

Loss of Hydrogen Cyanide (HCN) (m/z 141): The molecular ion can undergo rearrangement and lose a neutral molecule of hydrogen cyanide (HCN, 27 Da), a characteristic fragmentation for primary aromatic amines. This pathway leads to the formation of a radical cation at m/z 142, which can then lose a hydrogen radical to form the ion at m/z 141.

-

Formation of the Biphenylene Radical Cation (m/z 152): A less common but mechanistically significant pathway involves the elimination of the entire amino group as a neutral aminyl radical (•NH2, 16 Da), which is not observed, and a hydrogen radical. A more plausible route is the loss of ammonia (NH3, 17 Da) from the molecular ion, though this is more typical in chemical ionization. In EI, the loss of HCN followed by other fragments is more likely. However, ions corresponding to the biphenyl backbone are expected. The loss of a C2H2N radical (42 Da) from the molecular ion can lead to an ion at m/z 127, while the loss of HCN (27 Da) leads to m/z 142.

Data Presentation: Key EI-MS Fragments

| m/z | Relative Intensity (%) | Proposed Fragment Structure/Formation |

| 169 | ~80-90% | [C12H11N]•+ (Molecular Ion, M•+) |

| 168 | ~90-100% | [M-H]+, Loss of H• from -NH2 |

| 167 | 100% (Base Peak) | [M-2H]•+, Formation of carbazole cation |

| 141 | ~10-20% | [M-H-HCN]+, Loss of HCN from [M-H]+ |

| 139 | ~15-25% | Loss of CH2N or further fragmentation |

Note: Relative intensities are approximate and can vary slightly between instruments. Data is synthesized from the NIST Mass Spectrometry Data Center.[5]

Visualization: EI-MS Fragmentation Pathway

References

Quantum Chemical Calculations on the Conformational Stability of 2-Aminobiphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the quantum chemical methodologies used to assess the conformational stability of 2-aminobiphenyl. Emphasizing the critical link between molecular conformation and biological activity, particularly its low carcinogenicity compared to its 4-isomer, this document outlines the theoretical foundation and practical application of computational chemistry in characterizing this important molecule.

Introduction: Conformational Isomers and Biological Significance

2-Aminobiphenyl is a non-planar molecule, a characteristic attributed to the steric hindrance induced by the amino group at the ortho position. This deviation from planarity, defined by the dihedral angle between the two phenyl rings, is a critical determinant of its physicochemical properties and biological interactions. Unlike its planar isomer, 4-aminobiphenyl, which is a known carcinogen, the twisted conformation of 2-aminobiphenyl is thought to preclude its effective metabolism by cytochrome P450 enzymes, a key step in the activation of many aromatic amines to carcinogenic species.[1][2] Understanding the energetic landscape of 2-aminobiphenyl's rotation around the central carbon-carbon bond is therefore crucial for a complete picture of its toxicological profile.

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful tool for elucidating the conformational preferences and rotational energy barriers of molecules like 2-aminobiphenyl. These computational methods allow for the precise calculation of molecular energies for different conformations, providing a quantitative measure of their relative stabilities.

Methodologies for Conformational Analysis

The conformational stability of 2-aminobiphenyl is typically investigated by calculating the potential energy surface (PES) as a function of the dihedral angle between the two phenyl rings. This is achieved through a series of geometry optimizations, which can be computationally intensive.

Computational Protocol

A standard protocol for the quantum chemical calculation of 2-aminobiphenyl's conformational stability involves the following steps:

-

Initial Structure Generation: A starting 3D structure of 2-aminobiphenyl is generated using molecular modeling software.

-

Geometry Optimization: The initial structure is then subjected to geometry optimization to find the lowest energy conformation (the global minimum). This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until a stationary point on the potential energy surface is reached.

-

Conformational Searching (Dihedral Scan): To explore the rotational energy barrier, a relaxed potential energy surface scan is performed. The dihedral angle between the phenyl rings is systematically varied (e.g., in 10° or 15° increments from 0° to 180°), and at each step, the rest of the molecule's geometry is optimized. This process maps out the energy profile of the rotation.

-

Transition State Identification: The highest point on the energy profile between two minima represents the transition state for the conformational change. This can be confirmed by a frequency calculation, where a single imaginary frequency corresponding to the rotational motion is expected.

-

Energy Calculation: Single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set to obtain more accurate energy values.

Level of Theory and Basis Sets

The accuracy of quantum chemical calculations is highly dependent on the chosen level of theory and basis set. For molecules of this size, Density Functional Theory (DFT) provides a good balance between accuracy and computational cost.

-

Functionals: The B3LYP hybrid functional is a widely used and well-benchmarked functional for organic molecules.[3][4][5][6] Other functionals, such as those from the M06 suite, may also be employed, particularly for systems where non-covalent interactions are important.

-

Basis Sets: Pople-style basis sets, such as 6-31G(d) or the larger 6-311+G(d,p), are commonly used for geometry optimizations and energy calculations.[3][7] These basis sets include polarization functions (d, p) to describe the non-spherical nature of electron density in molecules and diffuse functions (+) for a better description of anions and weak interactions. For higher accuracy, correlation-consistent basis sets like cc-pVDZ or aug-cc-pVTZ can be utilized.

Software

Commercially available quantum chemistry software packages such as Gaussian, ORCA, and Spartan are well-suited for performing these types of calculations.

Quantitative Data: Conformational Energies and Rotational Barriers

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Status |

| 0 | 4.5 | Transition State |

| 10 | 4.2 | - |

| 20 | 3.2 | - |

| 30 | 1.8 | - |

| 40 | 0.5 | - |

| 50 | 0.0 | Global Minimum |

| 60 | 0.2 | - |

| 70 | 0.8 | - |

| 80 | 1.5 | - |

| 90 | 2.0 | Transition State |

| 100 | 1.5 | - |

| 110 | 0.8 | - |

| 120 | 0.2 | - |

| 130 | 0.0 | Global Minimum |

| 140 | 0.5 | - |

| 150 | 1.8 | - |

| 160 | 3.2 | - |

| 170 | 4.2 | - |

| 180 | 4.5 | Transition State |

Note: This data is illustrative and intended to represent the expected trend. The exact values will vary depending on the level of theory and basis set used.

The data indicates that the most stable conformation of 2-aminobiphenyl has a dihedral angle of approximately 50° and 130°. The planar (0° and 180°) and perpendicular (90°) conformations represent energy maxima and are therefore transition states for the interconversion between the stable conformers.

Visualizations

Computational Workflow for Stability Analysis

The following diagram illustrates the logical workflow for the quantum chemical calculation of 2-aminobiphenyl's conformational stability.

Caption: Workflow for determining the conformational stability of 2-aminobiphenyl.

Signaling Pathway of 2-Aminobiphenyl in Bladder Cancer Cells

While the conformation of 2-aminobiphenyl is linked to its low carcinogenicity, it has been shown to induce the expression of cyclooxygenase-2 (COX-2), a protein associated with carcinogenesis, in bladder cancer cells. The following diagram illustrates the signaling pathway involved in this process.

Caption: 2-Aminobiphenyl induced COX-2 expression signaling pathway.

Conclusion

Quantum chemical calculations provide invaluable insights into the conformational stability of 2-aminobiphenyl. By elucidating the energetic landscape of its internal rotation, these methods help to rationalize its distinct biological properties, including its reduced carcinogenicity compared to its 4-isomer. The methodologies and workflows outlined in this guide serve as a foundation for researchers and drug development professionals in applying computational chemistry to understand the structure-activity relationships of this and other important molecules.

References

A Theoretical Deep Dive into the Electronic Structure of 2-Aminobiphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobiphenyl (2-ABP) is an aromatic amine derivative of biphenyl, a class of compounds with significant applications in medicinal chemistry, materials science, and as precursors in organic synthesis. The biological activity and chemical reactivity of 2-ABP are intrinsically linked to its three-dimensional shape and electronic properties. Understanding its electronic structure at a quantum-mechanical level is therefore crucial for predicting its behavior, designing new derivatives with enhanced properties, and understanding its mechanism of action in biological systems.

This technical guide provides an in-depth analysis of the electronic structure of 2-Aminobiphenyl, focusing on theoretical studies conducted using computational chemistry. We will explore its conformational landscape, the nature of its frontier molecular orbitals, and its electrostatic potential, providing a foundational understanding for further research and development.

Methodologies: A Computational and Experimental Overview

The primary methodology for elucidating the electronic structure of molecules like 2-Aminobiphenyl is through computational quantum chemistry, specifically Density Functional Theory (DFT). These theoretical calculations are often complemented by experimental techniques for validation.

Computational Protocol: Density Functional Theory (DFT)

Density Functional Theory is a robust computational method used to investigate the electronic structure of many-body systems. It is highly favored for its balance of accuracy and computational cost. DFT calculations provide excellent vibrational frequencies and geometric parameters for organic compounds. The typical workflow for a DFT study of 2-Aminobiphenyl involves several key steps:

-

Geometry Optimization: The initial step is to find the most stable three-dimensional arrangement of atoms in the molecule. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum energy conformation is found. A popular and effective combination of functional and basis set for this purpose is B3LYP with the 6-31G(d) basis set.[1]

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed. This serves two purposes: first, to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies), and second, to predict the molecule's infrared and Raman spectra, which can be compared with experimental data for validation.[1]

-

Electronic Property Calculation: Once a stable geometry is confirmed, a series of calculations are performed to determine the molecule's electronic properties. These include:

-

Frontier Molecular Orbital (HOMO-LUMO) Analysis: To determine the molecule's reactivity and electronic transition properties.[2]

-

Molecular Electrostatic Potential (MEP) Mapping: To identify reactive sites for electrophilic and nucleophilic attack.

-

Population Analysis (e.g., Mulliken Charges): To understand the distribution of electronic charge across the atoms of the molecule.

-

Experimental Protocol: Spectroscopic Validation

Theoretical findings are ideally validated against experimental data. Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy are powerful techniques for this purpose.

FT-IR/FT-Raman Spectroscopy:

-

Sample Preparation: A solid sample of high-purity 2-Aminobiphenyl is prepared, typically by pressing it into a KBr pellet for FT-IR analysis or placing the crystalline powder in a sample holder for FT-Raman.

-

Data Acquisition: The sample is irradiated with infrared light (for FT-IR) or a laser (for FT-Raman). The transmitted/scattered light is collected and processed by an interferometer to generate a spectrum.

-

Spectral Analysis: The resulting spectrum shows absorption or scattering peaks corresponding to the vibrational modes of the molecule's functional groups and skeletal structure. These experimental peak positions are then compared to the vibrational frequencies predicted by DFT calculations. A good agreement between the experimental and scaled theoretical frequencies helps to confirm the computed structure and provides a detailed assignment of the vibrational modes.[1]

Data Presentation: Key Electronic and Structural Parameters

The following tables summarize the types of quantitative data obtained from DFT (B3LYP/6-31G(d)) calculations on 2-Aminobiphenyl. Such data is fundamental for understanding its chemical nature.

Table 1: Optimized Geometrical Parameters for 2-Aminobiphenyl

| Parameter | Description | Representative Value (B3LYP/6-31G(d)) |

| Bond Lengths (Å) | ||

| C-C (inter-ring) | The length of the single bond connecting the two phenyl rings. | ~1.49 Å |

| C-N | The length of the bond between a phenyl carbon and the amine nitrogen. | ~1.40 Å |

| C-C (aromatic) | The average length of the carbon-carbon bonds within the phenyl rings. | ~1.39 Å |

| N-H | The average length of the nitrogen-hydrogen bonds in the amino group. | ~1.01 Å |

| Bond Angles (º) | ||

| C-C-C (inter-ring) | The angle involving the inter-ring carbon bond and an adjacent ring carbon. | ~120.5º |

| C-C-N | The angle formed by the carbon-nitrogen bond and an adjacent ring carbon. | ~120.0º |

| Dihedral Angle (º) | ||

| C-C-C-C | The torsional angle between the two phenyl rings. | ~45º - 60º |

Note: Specific values can vary slightly based on the exact computational method and basis set. The dihedral angle is particularly sensitive to the balance of steric and electronic effects.

Table 2: Frontier Molecular Orbital (FMO) Properties

| Parameter | Symbol | Description | Calculated Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | Energy of the outermost electron-occupied orbital; indicates electron-donating ability. | -5.0 to -6.0 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Energy of the first vacant orbital; indicates electron-accepting ability. | -0.1 to 1.0 |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO; relates to chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. | ~4.0 to 6.0 |

Table 3: Calculated Global Reactivity Descriptors

| Parameter | Formula | Significance |

| Chemical Potential | µ = (EHOMO+ELUMO)/2 | Describes the tendency of electrons to escape from the system. |

| Chemical Hardness | η = (ELUMO-EHOMO)/2 | Measures the resistance to change in electron distribution. Harder molecules have larger energy gaps. |

| Chemical Softness | S = 1/(2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index | ω = µ²/ (2η) | Measures the ability of a molecule to accept electrons; useful for predicting binding with biological targets. |

Analysis of the Electronic Structure

Conformational Analysis: The Dihedral Twist

The conformation of biphenyl derivatives is primarily defined by the dihedral angle between the two phenyl rings. For 2-Aminobiphenyl, the presence of the amino group at the ortho-position introduces significant steric hindrance. This repulsion between the amino group and the ortho-hydrogen on the adjacent ring prevents the molecule from adopting a planar conformation. The optimized geometry is a twisted (non-planar) structure. This twist is a compromise: it relieves steric strain but slightly reduces the π-conjugation between the rings. The calculated dihedral angle is typically found to be in the range of 45-60 degrees.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.

-